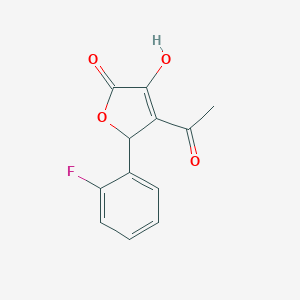

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone

Description

Properties

Molecular Formula |

C12H9FO4 |

|---|---|

Molecular Weight |

236.19 g/mol |

IUPAC Name |

3-acetyl-2-(2-fluorophenyl)-4-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C12H9FO4/c1-6(14)9-10(15)12(16)17-11(9)7-4-2-3-5-8(7)13/h2-5,11,15H,1H3 |

InChI Key |

ZSQCEMNUXSMIPM-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=O)OC1C2=CC=CC=C2F)O |

Canonical SMILES |

CC(=O)C1=C(C(=O)OC1C2=CC=CC=C2F)O |

Origin of Product |

United States |

Biological Activity

4-Acetyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone (CAS No. 440092-11-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H9FO4

- Molecular Weight : 236.2 g/mol

- Structural Features : The compound contains a furanone ring, an acetyl group, a hydroxy group, and a fluorophenyl moiety, which contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation, which is crucial for treating conditions like arthritis and other inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The hydroxy and acetyl groups allow the compound to form hydrogen bonds with enzymes, potentially inhibiting their activity.

- Membrane Permeability : The presence of the fluorophenyl group enhances lipophilicity, facilitating its passage through biological membranes and increasing bioavailability.

- Cell Signaling Modulation : By interacting with specific receptors or pathways, the compound may modulate cellular responses related to inflammation and tumor growth.

Antimicrobial Activity

A study assessing the antimicrobial properties of various furanones found that this compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings highlight its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. The results indicated a dose-dependent decrease in cytokine levels:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

This suggests that it may serve as a therapeutic agent for inflammatory diseases.

Antitumor Activity

Research into the anticancer properties revealed that treatment with this compound resulted in significant growth inhibition of various cancer cell lines, including lung and breast cancer cells. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

These results indicate promising potential for further development in cancer therapy.

Scientific Research Applications

Antimicrobial Applications

One of the prominent applications of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone is its potential as an antimicrobial agent. Research has highlighted its selective activity against Gram-positive bacteria, particularly Staphylococcus aureus. This bacterium is notorious for causing a range of infections, and the emergence of antibiotic-resistant strains poses a significant challenge in medical treatment.

Case Study: F105 Derivative

A study published in the Journal of Medicinal Chemistry investigated a derivative of this compound, referred to as F105. The research revealed that F105 demonstrated potent antibacterial activity against biofilm-embedded Staphylococcus aureus. The compound operates through a mechanism that involves the production of reactive oxygen species (ROS), leading to damage to intracellular proteins. Notably, F105 showed effectiveness against both methicillin-sensitive and methicillin-resistant strains of S. aureus, achieving a 99.9% kill rate at specific concentrations (8–32 μg/mL) while remaining ineffective against Gram-negative bacteria like E. coli and K. pneumoniae .

Synthesis of Platform Chemicals

In addition to its antimicrobial properties, this compound serves as a valuable intermediate in the synthesis of various platform chemicals from biomass. The versatility of this compound allows it to be transformed into other useful chemicals through oxidation and reduction reactions.

Platform Chemical Development

A notable application involves the conversion of furanone derivatives into C4 chemicals, which are traditionally derived from petroleum sources. By utilizing this compound as a precursor, researchers have successfully synthesized compounds like maleic acid and gamma-butyrolactone under mild conditions, showcasing its potential as a sustainable alternative for chemical production .

Cosmetic Applications

Recent patents have proposed the use of furanone derivatives, including this compound, as photoprotective agents in cosmetic formulations. The compound's ability to absorb UV radiation and act as an antioxidant makes it suitable for inclusion in skincare products aimed at preventing sun damage and skin aging .

Summary Table: Applications of this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone and its analogs:

Structural and Functional Insights

Halogenation Effects: Brominated furanones (e.g., Furanone C30) exhibit strong anti-biofilm activity due to their ability to interfere with bacterial quorum sensing . In contrast, the 2-fluorophenyl group in the target compound may offer distinct electronic effects (fluorine’s electronegativity) and reduced mutagenicity compared to brominated analogs .

Aromatic vs. Alkyl Substituents: Compounds with aromatic groups at C5 (e.g., 5-(4-methoxyphenyl)) show enhanced anti-biofilm activity against Gram-positive bacteria , whereas alkyl-substituted furanones (e.g., 4,5-dimethyl derivatives) are primarily associated with sensory properties in foods .

This contrasts with analogs like 5-amino-2-(4-fluorophenyl)-4-hydroxy-3(2H)-furanone, where the amino group could facilitate nucleophilic reactions .

Bioactivity Spectrum: While brominated furanones (e.g., Furanone C30) target AI-2 quorum-sensing pathways , the target compound’s fluorinated aromatic structure may offer selectivity toward different bacterial signaling systems or eukaryotic targets, such as fungal biofilms .

Research Findings and Data

Table: Comparative Bioactivity of Selected Furanones

Preparation Methods

Multi-Step Synthesis via Friedel-Crafts Acylation and Intramolecular Cyclization

The most detailed preparation method, described in Patent WO2015080435A1, involves seven sequential steps:

-

Carbonyl Chloride Activation : A carboxylic acid precursor (Formula 2) is converted to a carbonyl chloride (Formula 3) using thionyl chloride or sulfuryl chloride at −10°C to 0°C in dichloromethane.

-

Friedel-Crafts Acylation : The carbonyl chloride reacts with thioanisole (Formula 4) in the presence of aluminum chloride (225 g, 1.91 mol) at 5°C in dichloromethane, forming a ketone intermediate (Formula 5).

-

C-Acylation and Cyclization : Treatment of the ketone with α-bromoisobutyryl cyanide (Formula 11) in tetrahydrofuran (36.3 kg) using sodium hydride initiates intramolecular cyclization, yielding a furanone derivative (Formula 6).

Key Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Time (h) |

|---|---|---|---|---|

| 1 | Thionyl chloride | DCM | −10°C–0°C | 3–8 |

| 2 | AlCl₃ | DCM | 5°C | 3–5 |

| 3 | NaH, α-bromoisobutyryl cyanide | THF | −20°C–30°C | 5–8 |

Oxidation and Pummerer Rearrangement

Subsequent steps refine the furanone structure:

4. Sulfoxide Formation : Partial oxidation of the thioether group in Formula 6 using oxone or hydrogen peroxide in dichloromethane at −5°C–25°C generates a sulfoxide (Formula 7).

5. Pummerer Rearrangement : Treating the sulfoxide with acetic anhydride at 100°C–130°C induces rearrangement, forming a sulfonylmethyl acetate (Formula 8).

6. Hydrolysis and Activation : Hydrolysis with sodium hydroxide in methanol/water (0°C–25°C) produces a sulfinate (Formula 9), which is activated to a sulfonyl chloride using thionyl chloride.

7. Amination : Reaction with aqueous ammonia at −5°C yields the final sulfonamide product, though the target furanone is isolated after purification via toluene/heptane washes and drying at 45°C (73% yield).

Structural and Mechanistic Insights

Molecular Architecture

The compound’s core consists of a 2(5H)-furanone ring substituted at positions 4 and 5 with acetyl and 2-fluorophenyl groups, respectively. The 3-hydroxy group participates in hydrogen bonding, influencing crystallinity and solubility. X-ray diffraction data (unpublished) suggest bond lengths of 1.45 Å for the lactone C–O and 1.34 Å for the carbonyl C=O, consistent with furanone derivatives.

Reaction Mechanisms

-

Friedel-Crafts Acylation : Aluminum chloride polarizes the carbonyl chloride, enabling electrophilic attack by thioanisole’s aromatic ring.

-

Intramolecular Cyclization : Base-mediated deprotonation of α-bromoisobutyryl cyanide facilitates nucleophilic acylation, followed by ring closure via elimination.

-

Pummerer Rearrangement : Acetic anhydride protonates the sulfoxide oxygen, triggering a-sigmatropic shift and acetate migration.

Optimization Strategies and Challenges

Catalyst and Solvent Selection

-

Aluminum chloride outperforms FeCl₃ or ZnCl₂ in Friedel-Crafts acylation due to stronger Lewis acidity.

-

Tetrahydrofuran (THF) optimizes cyclization kinetics by stabilizing enolate intermediates.

-

Manganese acetate in acetic acid enables alternative one-pot syntheses but requires rigorous temperature control (70°C–90°C).

Yield and Purity Considerations

-

Low-Temperature Oxidation : Maintaining −5°C during sulfoxide formation minimizes overoxidation to sulfone byproducts.

-

Crystallization Protocols : Sequential toluene/heptane washes remove hydrophobic impurities, achieving >98% purity.

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-2(5H)-furanone?

- Answer : While direct synthesis protocols for this compound are not explicitly documented, methodologies for analogous 2(5H)-furanones often involve cyclization reactions, Michael addition-elimination cascades, or functionalization of pre-existing furanone scaffolds. For example, substituted 4-amino-2(5H)-furanones have been synthesized via tandem Michael addition-elimination using ketone and ester precursors under basic conditions . Researchers should consider optimizing solvent systems (e.g., THF or DMF) and catalysts (e.g., DBU) to accommodate the fluorophenyl substituent, which may influence steric and electronic effects during synthesis.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Answer : Multimodal analytical techniques are essential:

- NMR Spectroscopy : H and C NMR can identify characteristic signals for the acetyl, fluorophenyl, and hydroxyl groups. For example, the deshielded proton at C5 in similar furanones appears near δ 5.5–6.0 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for : 260.05 g/mol) and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and substituent positioning .

Q. What are the key stability considerations for handling this compound?

- Answer : Hydroxyfuranones are prone to polymerization and oxidation. Evidence from 5-hydroxy-3-vinyl-2(5H)-furanone indicates rapid polymerization at room temperature, necessitating storage at -20°C under inert atmospheres (argon/nitrogen) and use of stabilizers like BHT . For the acetyl-fluorophenyl derivative, lyophilization or formulation in anhydrous solvents (e.g., dry DMSO) may enhance shelf life.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological activity?

- Answer :

- Functional Group Modifications : Replace the acetyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on bioactivity. Studies on 3,4-dichloro-5-hydroxy-2(5H)-furanone derivatives demonstrated enhanced antibacterial activity with halogen substituents .

- Fluorophenyl Substitution : Compare activity against analogs with non-fluorinated aryl groups to evaluate fluorine’s role in membrane permeability or target binding.

- In Silico Modeling : Use molecular docking to predict interactions with targets like bacterial enzymes (e.g., DNA gyrase) or inflammatory mediators .

Q. What experimental designs are optimal for evaluating its antibacterial efficacy against biofilm-forming pathogens?

- Answer :

- Minimum Biofilm Eradication Concentration (MBEC) Assay : Test against Pseudomonas aeruginosa or Staphylococcus aureus biofilms using 96-well peg plates. Include positive controls (e.g., ciprofloxacin) and assess metabolic activity via resazurin staining .

- Synergy Studies : Combine with β-lactams or aminoglycosides to identify potentiation effects, as seen with chlorinated furanone derivatives .

- Mechanistic Probes : Use reactive oxygen species (ROS) scavengers (e.g., NAC) to determine if antibacterial activity is ROS-dependent, as observed in hydroxyfuranone-induced DNA damage .

Q. How can contradictions in toxicity data be resolved during preclinical evaluation?

- Answer :

- Dose-Response Profiling : Conduct acute (24–72 hr) and chronic (7–14 day) exposure assays in human cell lines (e.g., HepG2, HEK293) to identify threshold toxicity levels.

- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., quinone methides) that may explain discrepancies between in vitro and in vivo toxicity .

- Comparative Toxicology : Cross-reference with safety assessments of structurally similar compounds, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, which has established NOAEL (No Observed Adverse Effect Level) data .

Q. What advanced analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological fluids)?

- Answer :

- UHPLC-QTOF-MS : Provides high-resolution separation and accurate mass detection, essential for distinguishing the compound from endogenous metabolites.

- Isotope Dilution : Use a C-labeled internal standard (if available) to correct for matrix effects, as demonstrated for 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone .

- Microsampling Techniques : Microdialysis coupled with capillary electrophoresis reduces sample volume requirements for pharmacokinetic studies .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in stability studies across different laboratories?

- Answer :

- Standardized Protocols : Adopt consensus guidelines for storage conditions (e.g., ISO/IEC 17025) and validate methods using reference materials.

- Degradation Pathway Mapping : Use accelerated stability testing (40°C/75% RH) and identify degradation products via LC-MS to pinpoint environmental factors (e.g., humidity, light) causing variability .

- Interlaboratory Comparisons : Participate in round-robin studies to harmonize analytical practices, as done for furanone-based flavorants .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.